molecular formula C11H12ClN3O2S B13506654 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B13506654
M. Wt: 285.75 g/mol
InChI Key: PLRCZLHTXYVUHG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound known for its diverse applications in various scientific fields. This compound features a pyrazole ring substituted with a 4-chlorophenyl group, two methyl groups, and a sulfonamide group. Its unique structure contributes to its reactivity and utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with acetophenone derivatives under basic conditions to form the pyrazole ring, followed by sulfonation to introduce the sulfonamide group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of polar aprotic solvents and controlled temperatures to facilitate the cyclization and sulfonation reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-1-cyclopropanecarboxylic acid
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
  • 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Uniqueness: 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C11H12ClN3O2S/c1-7-11(18(13,16)17)8(2)15(14-7)10-5-3-9(12)4-6-10/h3-6H,1-2H3,(H2,13,16,17)

InChI Key

PLRCZLHTXYVUHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)S(=O)(=O)N

Origin of Product

United States

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